Spiromesifen Metabolite M01
Overview
Description
Spiromesifen Metabolite M01 is a chemical compound known for its unique structure and properties It is a metabolite of spiromesifen, a pesticide used in agriculture to control mites and whiteflies
Mechanism of Action
Target of Action
Spiromesifen and its metabolite M01 primarily target the acetyl coenzyme A carboxylase in insects . This enzyme plays a crucial role in lipid biosynthesis, particularly in the formation of triglycerides and free fatty acids .
Mode of Action
The mode of action of Spiromesifen Metabolite M01 involves the inhibition of lipid biosynthesis . By inhibiting acetyl coenzyme A carboxylase, it disrupts the production of essential lipids in the target organisms, leading to decreased lipid contents .
Biochemical Pathways
The action of this compound significantly influences the lysosomal and phagosomal pathways . It also affects the antioxidant systems and detoxification systems of the organisms . These pathways play a vital role in the organism’s defense mechanisms against pollutants .
Pharmacokinetics
This compound exhibits certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Following administration, the absorption of Spiromesifen is rapid, although incomplete . The absorbed Spiromesifen is extensively metabolized, with the first step being the cleavage of the alkyl ester group, resulting in Spiromesifen-enol (M01) . The metabolite M01 is more persistent in the environment and within organisms than Spiromesifen .
Result of Action
The action of this compound results in significant oxidative stress effects . It damages the epidermis of organisms like Eisenia fetida and enhances lysosomal and phagosomal activities . These effects contribute to the defense mechanisms of non-target organisms against pollutants .
Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors. It has been found to be more persistent in the soil environment . Its bioavailability and biotoxicity have been studied in organisms like Eisenia fetida, showing that it is more persistent within these organisms than Spiromesifen .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiromesifen Metabolite M01 typically involves the reaction of 2,4,6-trimethylphenyl derivatives with appropriate reagents under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process typically includes steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Spiromesifen Metabolite M01 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Spiromesifen Metabolite M01 has several scientific research applications, including:
Chemistry: Used as a reference material in analytical chemistry to study reaction mechanisms and product formation.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Spiromesifen: The parent compound from which Spiromesifen Metabolite M01 is derived.
Other Hydroxyphenyl Derivatives: Compounds with similar structures and functional groups that exhibit comparable chemical and biological properties.
Uniqueness
This compound is unique due to its spirocyclic structure, which imparts distinct chemical reactivity and biological activity. Its specific arrangement of functional groups allows for targeted interactions with molecular targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
4-hydroxy-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O3/c1-10-8-11(2)13(12(3)9-10)14-15(18)17(20-16(14)19)6-4-5-7-17/h8-9,18H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNPKBJDSGDYAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=C(C3(CCCC3)OC2=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50716240 | |
Record name | 4-Hydroxy-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50716240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148476-30-6 | |
Record name | 4-Hydroxy-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=148476-30-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Oxaspiro(4.4)non-3-en-2-one, 4-hydroxy-3-(2,4,6-trimethylphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148476306 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxy-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50716240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Oxaspiro[4.4]non-3-en-2-one, 4-hydroxy-3-(2,4,6-trimethylphenyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.586 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-OXASPIRO(4.4)NON-3-EN-2-ONE, 4-HYDROXY-3-(2,4,6-TRIMETHYLPHENYL)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9H0TR7Y8SF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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